molecular formula C22H22N6O2 B2898188 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1235278-37-1

2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2898188
CAS No.: 1235278-37-1
M. Wt: 402.458
InChI Key: XBENLAVBCGMTTP-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring:

  • An indole moiety (1H-indol-1-yl), known for its role in receptor binding due to its aromatic and hydrogen-bonding properties.
  • A piperazine ring linked to a pyridine scaffold, which is substituted with a 5-methyl-1,2,4-oxadiazole group. The oxadiazole ring enhances metabolic stability and bioactivity in medicinal chemistry applications .
  • An ethanone bridge connecting the indole and piperazine segments, providing structural rigidity.

Properties

IUPAC Name

2-indol-1-yl-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-16-24-22(25-30-16)18-6-7-20(23-14-18)26-10-12-27(13-11-26)21(29)15-28-9-8-17-4-2-3-5-19(17)28/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENLAVBCGMTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Fragments

Structural Decomposition

The target molecule can be dissected into three primary fragments (Figure 1):

  • Indole-ethanone unit : 1-(1H-indol-1-yl)ethanone.
  • Piperazine bridge : 1-(piperazin-1-yl)ethanone.
  • Pyridine-oxadiazole subunit : 5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-amine.

Strategic Bond Disconnections

  • Disconnection A : Cleavage of the piperazine-ethanone bond suggests a nucleophilic acyl substitution between piperazine and an α-chloroethanone intermediate.
  • Disconnection B : The pyridine-oxadiazole linkage implies a cyclization or cross-coupling strategy to form the 1,2,4-oxadiazole ring.
  • Disconnection C : The indole-ethanone bond may arise from Friedel-Crafts acylation or alkylation of indole.

Synthesis of the Pyridine-Oxadiazole Subunit

Oxadiazole Ring Formation

The 5-methyl-1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with acylating agents.

Method from Hydrazonoyl Halides (Source)
  • Starting Material : 3-Acetylindole reacts with p-tolualdehyde to form chalcone derivatives.
  • Cyclization : Treatment with thiosemicarbazide yields pyrazole-carbothioamide intermediates, which are further functionalized with hydrazonoyl halides to form thiazole-oxadiazole hybrids.
Alternative Route via Carbon Disulfide (Source)
  • Step 1 : Hydrazide derivatives react with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thiols.
  • Step 2 : Methylation at the 5-position is achieved using methyl iodide or dimethyl sulfate.
Patent-Based Optimization (Source)

Patent WO2021013864A1 discloses a method for attaching heterocyclic fragments to pyridine via Suzuki-Miyaura coupling, applicable for introducing the oxadiazole group.

Piperazine-Ethanone Linker Assembly

Nucleophilic Acyl Substitution

Piperazine reacts with α-chloroethanone derivatives in polar aprotic solvents (e.g., DMF, acetonitrile) to form 1-(piperazin-1-yl)ethanone.

Solvent Selection (Source)
  • Preferred Solvents : Acetone, ethyl acetate, or THF are optimal for minimizing side reactions.
  • Catalysis : Triethylamine (TEA) or DIPEA enhances nucleophilicity of piperazine.

Protecting Group Strategies

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent over-alkylation of piperazine (Source).
  • Deprotection : Acidic conditions (HCl/dioxane) remove Boc groups post-coupling.

Indole-Ethanone Coupling

Friedel-Crafts Acylation

Indole undergoes electrophilic substitution at the 1-position using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃).

Limitations and Mitigation
  • Side Reactions : Over-acylation at the 3-position is suppressed by steric hindrance from the ethanone group.
  • Solvent Systems : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) improve regioselectivity.

Transition Metal-Catalyzed Coupling

  • Buchwald-Hartwig Amination : Palladium catalysts couple indole with bromoethanone intermediates (Source).

Final Assembly and Characterization

Convergent Synthesis

  • Fragment Coupling : The pyridine-oxadiazole-piperazine subunit is reacted with 1-(1H-indol-1-yl)ethanone via nucleophilic substitution.
  • Conditions : DMF, 80°C, 12 hours, with K₂CO₃ as base.

Analytical Validation

  • Mass Spectrometry : Molecular ion peak at m/z 402.4 (C₂₂H₂₂N₆O₂).
  • ¹H NMR : Key signals include:
    • Indole H-2: δ 7.65–7.70 (d, J = 3.1 Hz).
    • Piperazine CH₂: δ 3.50–3.70 (m).
    • Oxadiazole CH₃: δ 2.45 (s).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Source
Hydrazonoyl Halide Route 62 98 High regioselectivity
Carbon Disulfide Method 55 95 Scalability
Patent-Based Coupling 70 99 Mild conditions

Challenges and Optimization Opportunities

  • Piperazine Over-Alkylation : Additive-controlled stoichiometry (1:1 molar ratio) minimizes di-substitution.
  • Oxadiazole Ring Stability : Avoid prolonged heating above 100°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, potentially forming indole-2,3-diones.

    Reduction: The nitro groups, if present in intermediates, can be reduced to amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Coupling Reagents: EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted indoles, piperazines, and oxadiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as a lead compound in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or activator. The indole moiety is known for its ability to interact with various biological targets, while the piperazine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name & Structure Key Structural Differences Molecular Weight Pharmacological Notes Reference
Target Compound :
2-(1H-Indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
Reference structure ~441.48 (estimated) Hypothesized CNS/antiparasitic activity based on analogs N/A
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl group replaces pyridyl-oxadiazole 444.5 Structural analog; benzhydryl group may enhance lipophilicity
1-(4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methylindol-3-yl)ethanone Isopropyl substituent on oxadiazole 444.5 Increased lipophilicity vs. methyl; potential metabolic stability
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Azetidine replaces piperazine 359.4 Azetidine’s ring strain may alter binding kinetics
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone Piperidine and cyclopropyl substituents 350.4 Reduced basicity vs. piperazine; solubility implications
2-(1H-Indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone Pyrimidine replaces pyridine; methoxyphenyl group 427.5 Enhanced π-π stacking potential with aromatic residues

Key Observations

Substituent Effects :

  • Oxadiazole Modifications : Methyl (target) vs. isopropyl or cyclopropyl groups influence lipophilicity and steric bulk, affecting target engagement and pharmacokinetics.
  • Heterocyclic Core : Pyridine (target) vs. pyrimidine alters electronic properties and hydrogen-bonding capacity.

Pharmacological Hypotheses: The target’s indole-piperazine-oxadiazole scaffold aligns with 5-HT6 receptor antagonists (e.g., compounds in ) .

Physicochemical Properties :

  • Molecular weights range from 350.4–444.5 , with the target (~441.48) falling within this spectrum.
  • Lipophilicity (logP) is influenced by substituents: methyl (target) < isopropyl < benzhydryl .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates an indole moiety and a 1,2,4-oxadiazole structure, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure

The compound's structure can be represented as follows:

C20H22N6O2\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}_{2}

The biological activity of this compound primarily stems from its ability to interact with multiple molecular targets involved in cancer progression and cellular signaling pathways. The indole and oxadiazole components are crucial for these interactions, as they enhance binding affinity to various receptors and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : A series of oxadiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. Compounds with similar structural features showed IC50 values ranging from 0.275 µM to 4.18 µM against various tumors, indicating potent anticancer effects .
  • Mechanistic Insights : The compound is believed to induce apoptosis in cancer cells through the inhibition of key signaling pathways such as EGFR and IL-6, which are often upregulated in malignancies .

Table of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
CytotoxicityHEPG2 (Liver Cancer)1.18
CytotoxicityMCF7 (Breast Cancer)<10
Apoptosis InductionVarious Cancer Cell Lines0.275
EGFR Inhibition-0.24
IL-6 Inhibition-20% of control

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative of the oxadiazole class was tested in a Phase I trial for patients with advanced solid tumors, showing promising results with manageable toxicity profiles.
  • Case Study 2 : Another study focused on the compound's ability to inhibit tumor growth in xenograft models, where it significantly reduced tumor size compared to control groups.

Q & A

Q. What are the critical steps and considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions to assemble the indole, piperazine, pyridine, and oxadiazole moieties. Key steps include:

  • Coupling Reactions : Use of nucleophilic substitution or cross-coupling (e.g., Buchwald-Hartwig) to link the piperazine and pyridine rings .
  • Oxadiazole Formation : Cyclization of amidoxime intermediates under dehydrating conditions (e.g., using POCl₃ or PPA) to form the 1,2,4-oxadiazole ring .
  • Purification : Column chromatography or recrystallization (ethanol/ethyl acetate) to isolate intermediates and final products .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature control (reflux at 80–110°C) to minimize side reactions .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield RangeReference
Piperazine-Pyridine CouplingK₂CO₃, DMF, 90°C60–75%
Oxadiazole CyclizationPOCl₃, reflux, 4h50–65%
Final PurificationSilica gel (CH₂Cl₂:MeOH 9:1)>95% purity

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of indole, piperazine, and oxadiazole groups. Aromatic proton signals (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) are diagnostic .
  • HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~463) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for understanding pharmacophore geometry .

Q. What pharmacophoric elements contribute to its potential biological activity?

The compound integrates:

  • Indole Core : Mimics tryptophan residues, enabling interactions with serotonin or kinase targets .
  • Piperazine Ring : Enhances solubility and serves as a spacer for target binding .
  • 1,2,4-Oxadiazole : Improves metabolic stability and hydrogen-bonding capacity . Structural analogs with similar motifs show activity against CNS and inflammatory targets .

Advanced Questions

Q. How do electronic effects of substituents (e.g., methyl on oxadiazole) influence reactivity and bioactivity?

  • Electron-Donating Groups (e.g., -CH₃) : Stabilize the oxadiazole ring, reducing susceptibility to hydrolysis. This enhances in vivo stability but may reduce electrophilic reactivity .
  • Bioactivity Impact : Methyl substitution on oxadiazole increases lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays to minimize variability .
  • Structural Confirmation : Verify stereochemistry (e.g., via NOESY NMR) to rule out enantiomer-related discrepancies .
  • Meta-Analysis : Cross-reference data from analogs (e.g., fluorinated oxadiazole derivatives) to identify structure-activity trends .

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

  • Isolation of Intermediates : Trapping reactive species (e.g., nitrenes in oxadiazole formation) using low-temperature NMR .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-determining steps (e.g., cyclization vs. coupling) .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in piperazine-pyridine coupling .

Q. Methodological Recommendations :

  • For synthesis, prioritize anhydrous conditions to avoid oxadiazole hydrolysis .
  • In bioactivity studies, include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

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